2-(哌啶-4-基)乙酰胺盐酸盐

描述

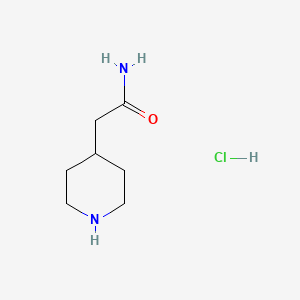

2-(Piperidin-4-yl)acetamide hydrochloride is a chemical compound with the IUPAC name 2-(4-piperidinyl)acetamide . It has a molecular weight of 142.2 . This compound is used in the pharmaceutical industry and plays a significant role in drug design .

Synthesis Analysis

Piperidine derivatives, including 2-(Piperidin-4-yl)acetamide hydrochloride, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for 2-(Piperidin-4-yl)acetamide hydrochloride is 1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including 2-(Piperidin-4-yl)acetamide hydrochloride, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

2-(Piperidin-4-yl)acetamide hydrochloride is a solid compound . It has a molecular weight of 142.2 . More specific physical and chemical properties were not found in the retrieved papers.科学研究应用

hERG Blocking and MCH R1 Antagonistic Activities

Computational structural analysis of 2-piperidin-4-yl-acetamide derivatives has been performed to investigate the molecules’ physicochemical features responsible for hERG blocking and melanin concentrating hormone receptor-1 (MCH R1) antagonistic activities .

Inhibitors of Soluble Epoxide Hydrolase

These compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which is suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .

Anti-Inflammatory Activity

2-(Piperidin-4-yl)acetamides exhibit significant anti-inflammatory activity, making them candidates for further research in developing new anti-inflammatory drugs .

Microsomal Stability Enhancement

Substitution in related series of sEHI has led to a significant increase in microsomal stability, particularly in murine microsomes, which is crucial for drug development .

One-Pot Synthesis Methodology

These derivatives have been used in one-pot synthesis methodologies, allowing for the efficient functionalization of unsaturated intermediates, which usually requires multiple steps .

作用机制

Target of Action

The primary target of 2-(Piperidin-4-yl)acetamide hydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-(Piperidin-4-yl)acetamide hydrochloride acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .

Biochemical Pathways

The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of 2-(Piperidin-4-yl)acetamide hydrochloride can influence these pathways and their downstream effects.

Pharmacokinetics

The microsomal stability of these compounds is a crucial factor for their pharmacokinetic profile .

Result of Action

The inhibition of sEH by 2-(Piperidin-4-yl)acetamide hydrochloride results in anti-inflammatory effects. A selected compound from the same class displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .

未来方向

Piperidine derivatives, including 2-(Piperidin-4-yl)acetamide hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . Furthermore, the pharmacological applications of synthetic and natural piperidines are being explored, with recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOBNJYSFHFSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735142 | |

| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yl)acetamide hydrochloride | |

CAS RN |

1190194-62-7 | |

| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

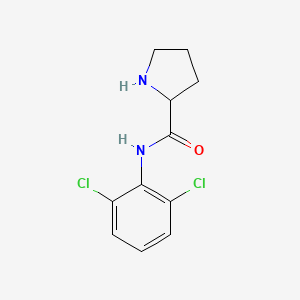

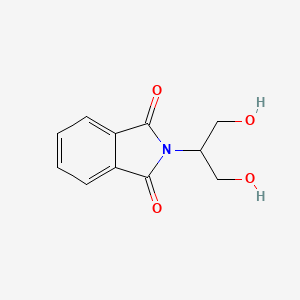

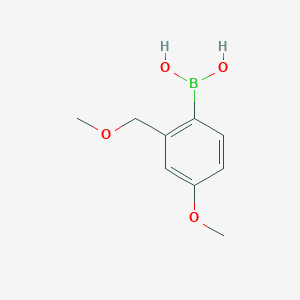

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)

![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)